An In-depth Technical Guide to N-methyl-8-nitroquinolin-7-amine: Properties, Synthesis, and Spectroscopic Characterization
An In-depth Technical Guide to N-methyl-8-nitroquinolin-7-amine: Properties, Synthesis, and Spectroscopic Characterization
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
N-methyl-8-nitroquinolin-7-amine is a substituted quinoline derivative of significant interest in medicinal chemistry and materials science. Its unique electronic and structural characteristics, arising from the interplay between the electron-donating N-methylamino group and the electron-withdrawing nitro group on the quinoline scaffold, suggest potential applications as a versatile synthetic intermediate. This guide provides a comprehensive overview of the predicted chemical and physical properties of N-methyl-8-nitroquinolin-7-amine, a plausible synthetic pathway, and its expected spectroscopic characteristics. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of organic chemistry and extrapolates data from structurally related analogs to provide a robust predictive profile.
Molecular Structure and Physicochemical Properties
N-methyl-8-nitroquinolin-7-amine possesses a core bicyclic aromatic quinoline structure. A secondary amine, the N-methylamino group, is located at position 7, and a nitro group is situated at the adjacent position 8.
Table 1: Predicted Physicochemical Properties of N-methyl-8-nitroquinolin-7-amine
| Property | Predicted Value/Description | Basis for Prediction |
| Molecular Formula | C₁₀H₉N₃O₂ | Calculated from structure |
| Molecular Weight | 203.20 g/mol | Calculated from molecular formula |
| Appearance | Yellow to orange crystalline solid | Based on related nitro-aromatic compounds.[1] |
| Melting Point | Expected to be in the range of 150-200 °C | Inferred from the melting point of 7-methyl-8-nitroquinoline (183-187 °C) and the influence of intermolecular hydrogen bonding from the amine group.[2] |
| Solubility | Moderately soluble in organic solvents such as ethanol, DMSO, and DMF; slightly soluble in water. | The nitro group and the secondary amine are expected to contribute to some polarity, while the quinoline core remains largely nonpolar. |
| logP (Octanol/Water Partition Coefficient) | Estimated to be between 2.0 and 3.0 | Based on the lipophilicity of the quinoline core and the polar contributions of the nitro and N-methylamino groups. |
Synthesis and Reactivity
A plausible synthetic route to N-methyl-8-nitroquinolin-7-amine can be conceptualized starting from 7-chloro-8-nitroquinoline. This common intermediate provides a reactive site for nucleophilic aromatic substitution.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process:
-
Nucleophilic Aromatic Substitution: Reaction of 7-chloro-8-nitroquinoline with methylamine. The electron-withdrawing effect of the nitro group at position 8 activates the chlorine at position 7 for nucleophilic displacement.
-
Work-up and Purification: Standard aqueous work-up followed by recrystallization or column chromatography to isolate the pure product.
Caption: Proposed synthesis of N-methyl-8-nitroquinolin-7-amine.
Chemical Reactivity
The chemical reactivity of N-methyl-8-nitroquinolin-7-amine is dictated by its functional groups:
-
Nitro Group: The nitro group can be readily reduced to an amino group, opening pathways to a wide array of further chemical modifications and the synthesis of novel heterocyclic systems.[3] This transformation would yield N1-methylquinoline-7,8-diamine, a valuable precursor for creating fused heterocyclic systems.
-
N-methylamino Group: The secondary amine is nucleophilic and can undergo further alkylation, acylation, or other reactions typical of secondary amines.
-
Quinoline Ring: The quinoline ring system is susceptible to electrophilic substitution, although the substitution pattern will be influenced by the existing substituents.
Spectroscopic Characterization
The structural features of N-methyl-8-nitroquinolin-7-amine suggest a distinct spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, with their chemical shifts influenced by the electronic effects of the nitro and N-methylamino groups. A characteristic singlet for the N-methyl protons would likely appear in the range of 2.2-2.6 ppm.[4] The N-H proton of the secondary amine would likely appear as a broad signal.
-
¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms. The carbons directly attached to the nitrogen of the N-methylamino group and the nitro group will be significantly shifted.
Infrared (IR) Spectroscopy
The IR spectrum of N-methyl-8-nitroquinolin-7-amine would be characterized by the following key absorption bands:
-
N-H Stretch: A single, sharp band in the region of 3350-3310 cm⁻¹ is expected for the secondary amine.[5]
-
C-N Stretch: An aromatic C-N stretching vibration should be observable in the 1335-1250 cm⁻¹ range.[5]
-
NO₂ Stretch: Strong asymmetric and symmetric stretching bands for the nitro group are anticipated around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.
Mass Spectrometry (MS)
The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of 203.20 g/mol . Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the N-methyl group. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight, which is consistent with the proposed structure.[6]
Potential Applications and Biological Activity
Quinoline derivatives are known to possess a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[7] The presence of the nitro group in N-methyl-8-nitroquinolin-7-amine suggests potential for its investigation as an antibacterial or antitumor agent, as many nitro-containing compounds exhibit such activities.[2] Furthermore, its role as a synthetic intermediate allows for the generation of a library of derivatives with diverse biological profiles.[3] For instance, the reduction of the nitro group could lead to compounds with different therapeutic potentials.
Caption: Potential application pathways for N-methyl-8-nitroquinolin-7-amine.
Safety and Handling
Specific toxicity data for N-methyl-8-nitroquinolin-7-amine is not available. However, based on the properties of related nitroaromatic compounds, it should be handled with care.[8] It is advisable to treat it as potentially harmful if swallowed, inhaled, or in contact with skin.[8] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed. Work should be conducted in a well-ventilated fume hood.
Conclusion
While direct experimental data on N-methyl-8-nitroquinolin-7-amine is scarce, a comprehensive profile can be constructed based on established chemical principles and data from analogous structures. This guide provides a foundational understanding of its synthesis, reactivity, and spectroscopic characteristics, highlighting its potential as a valuable building block in the development of novel therapeutic agents and functional materials. Further experimental validation of these predicted properties is warranted to fully elucidate the potential of this intriguing molecule.
References
- BenchChem. (n.d.). Application Notes: Synthesis of 7-Methyl-8-nitroquinoline.
- Brieflands. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry.
- Thermo Fisher Scientific. (2025). 8-Nitroquinoline Safety Data Sheet.
- University of Calgary. (n.d.). IR: amines.
- Smolecule. (n.d.). Buy 7-Methyl-8-nitroquinoline | 7471-63-8.
- CymitQuimica. (n.d.). CAS 7471-63-8: 7-Methyl-8-nitroquinoline.
- OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry.
- Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines.
Sources
- 1. CAS 7471-63-8: 7-Methyl-8-nitroquinoline | CymitQuimica [cymitquimica.com]
- 2. Buy 7-Methyl-8-nitroquinoline | 7471-63-8 [smolecule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. brieflands.com [brieflands.com]
- 8. fishersci.com [fishersci.com]
